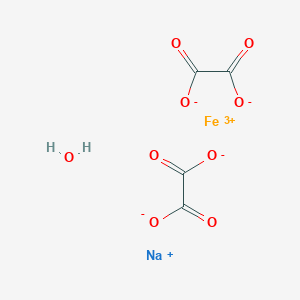
Sodium ferric oxalate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium ferric oxalate hydrate is an inorganic compound with the formula Na₃[Fe(C₂O₄)₃]·nH₂O. It is known for its green color and is often used in various scientific applications due to its unique properties. This compound is a coordination complex where iron is in the +3 oxidation state, coordinated by oxalate ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium ferric oxalate hydrate can be synthesized by mixing solutions of sodium oxalate and ferric oxalate. The reaction proceeds as follows: [ 3 \text{Na}_2\text{C}_2\text{O}_4 + \text{Fe}_2(\text{C}_2\text{O}_4)_3 \rightarrow 2 \text{Na}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] ] The brown color of ferric oxalate is replaced by the green color of the complex anion after a few hours .
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled mixing of sodium oxalate and ferric chloride solutions, followed by crystallization. The process ensures high purity and yield of the desired hydrate form.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium ferric oxalate hydrate undergoes various chemical reactions, including:
Oxidation-Reduction: The ferrioxalate anion is sensitive to light and higher-energy electromagnetic radiation, causing the decomposition of one oxalate to carbon dioxide and reduction of iron (III) to iron (II).
Substitution: The oxalate ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation-Reduction: Light or UV radiation is commonly used to induce the redox reaction.
Substitution: Various ligands such as phosphates or nitrates can be used to replace oxalate ligands.
Major Products:
Oxidation-Reduction: Carbon dioxide and iron (II) compounds.
Substitution: New coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Sodium ferric oxalate hydrate is utilized in several scientific fields:
Chemistry: It is used as a photochemical reagent due to its light sensitivity.
Biology: It serves as a model compound for studying iron coordination in biological systems.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Employed in the production of light-sensitive materials for photographic processes.
Wirkmechanismus
The primary mechanism by which sodium ferric oxalate hydrate exerts its effects is through its sensitivity to light. When exposed to light, the ferrioxalate anion decomposes, leading to the reduction of iron (III) to iron (II) and the release of carbon dioxide . This photochemical reaction is harnessed in various applications, including photodynamic therapy and light-sensitive materials.
Vergleich Mit ähnlichen Verbindungen
Ferric Oxalate: Fe₂(C₂O₄)₃·nH₂O, used in similar photochemical applications.
Potassium Ferrioxalate: K₃[Fe(C₂O₄)₃]·3H₂O, another light-sensitive compound used in photographic processes.
Uniqueness: Sodium ferric oxalate hydrate is unique due to its specific coordination environment and the presence of sodium ions, which can influence its solubility and reactivity compared to other ferrioxalate compounds.
Eigenschaften
Molekularformel |
C4H2FeNaO9 |
|---|---|
Molekulargewicht |
272.89 g/mol |
IUPAC-Name |
sodium;iron(3+);oxalate;hydrate |
InChI |
InChI=1S/2C2H2O4.Fe.Na.H2O/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);;;1H2/q;;+3;+1;/p-4 |
InChI-Schlüssel |
SPSOIIBYXSIWAP-UHFFFAOYSA-J |
Kanonische SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Na+].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14765413.png)
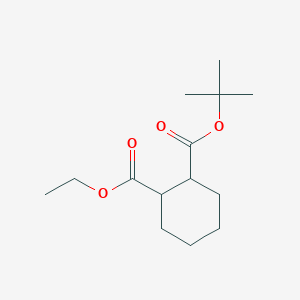

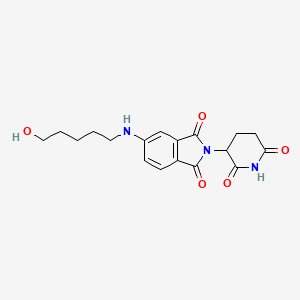
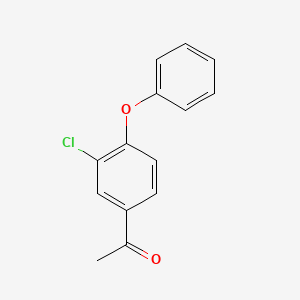

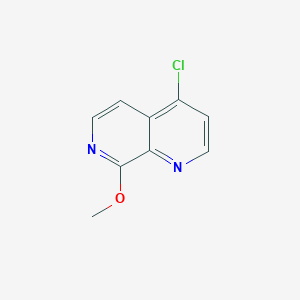
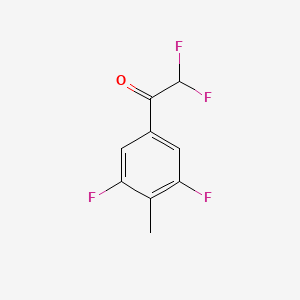


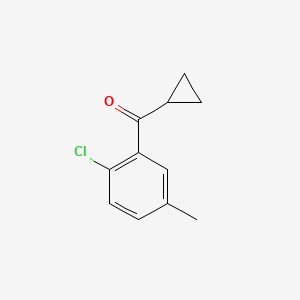
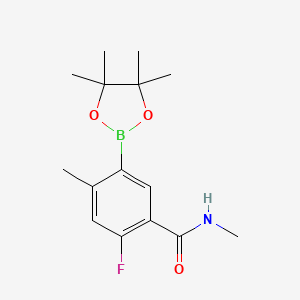

![2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14765508.png)
